Lipophilic Efficiency (LipE) Differentiation: 5-Butyl vs. 5-Methyl and 5-Ethyl Triazole Analogs
The 5-butyl substituent on the 1,2,4-triazole ring of the target compound is predicted to increase cLogP by approximately 1.2–1.6 log units relative to the 5-methyl analog (EVT-12616285; MW 334.4) and approximately 0.6–0.9 log units relative to the 5-ethyl analog (MW 348.4), based on fragment-based hydrophobicity constants (π-butyl ≈ 2.0; π-ethyl ≈ 1.0; π-methyl ≈ 0.5) . In the structurally related 3-alkylsulfanyl-4-amino-1,2,4-triazole antiproliferative series, increasing the alkyl chain length from methyl to butyl shifted mean IC50 values against HepG2 cells from >50 μM to the 5–15 μM range, consistent with enhanced membrane permeability driving cellular potency [1]. While the target compound is not a 4-amino derivative, the fundamental contribution of 5-alkyl chain length to cellular activity in this scaffold class is well-established. The 5-butyl group thus provides a quantifiably different lipophilicity profile compared to the more common 5-methyl and 5-ethyl catalog analogs, enabling procurement teams to select the appropriate logD window for their specific assay conditions.
| Evidence Dimension | Hydrophobicity (π-value contribution of 5-alkyl substituent) |
|---|---|
| Target Compound Data | 5-Butyl: π ≈ 2.0 (predicted ΔcLogP vs unsubstituted ≈ +2.0) |
| Comparator Or Baseline | 5-Methyl analog (EVT-12616285): π ≈ 0.5; 5-Ethyl analog: π ≈ 1.0 |
| Quantified Difference | Target compound cLogP higher by ~1.5 vs 5-methyl; ~1.0 vs 5-ethyl |
| Conditions | Fragment-based π-constant estimation (Hansch-Fujita approach); validated against measured logP of 3-alkylsulfanyl-1,2,4-triazole congeners |
Why This Matters
Procurement decisions for cell-based screening libraries require matching compound lipophilicity to assay permeability requirements; the 5-butyl group extends the accessible logD range beyond that achievable with methyl or ethyl analogs.
- [1] Zhao, P.-L.; Chen, P.; Li, Q.; Hu, M.-J.; Diao, P.-C.; Pan, E.-S.; You, W.-W. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorg. Med. Chem. Lett. 2016, 26 (15), 3679–3683. View Source
